REACTION_CXSMILES
|
O.[Na].[SH:3][C:4]1[N:8]([CH3:9])[N:7]=[N:6][N:5]=1.Cl[CH2:11][C:12](=[O:14])[CH3:13]>C(O)C>[CH3:9][N:8]1[C:4]([S:3][CH2:11][C:12]([CH3:13])=[O:14])=[N:5][N:6]=[N:7]1 |f:0.1.2,^1:1|
|
Name
|
5-mercapto-1-methyltetrazole sodium salt hydrate
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
O.[Na].SC1=NN=NN1C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ethanol was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine prior to drying over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the methylene chloride solution
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NN=C1SCC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |